molecular formula C12H7Br2I B11977412 1,1'-Biphenyl, 3,5-dibromo-4-iodo- CAS No. 135990-00-0

1,1'-Biphenyl, 3,5-dibromo-4-iodo-

Cat. No.: B11977412
CAS No.: 135990-00-0
M. Wt: 437.90 g/mol
InChI Key: KHSXOXKSILOGKN-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 3,5-dibromo-4-iodo- is an organic compound with the molecular formula C12H7Br2I It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 3,5-dibromo-4-iodo- typically involves the halogenation of biphenyl derivatives. One common method is the bromination of 1,1’-Biphenyl, followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve scalable halogenation processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 3,5-dibromo-4-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of base and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds with various substituents, while nucleophilic substitution can yield derivatives with different functional groups .

Scientific Research Applications

1,1’-Biphenyl, 3,5-dibromo-4-iodo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 3,5-dibromo-4-iodo- involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can affect various molecular pathways, depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Biphenyl, 3,5-dibromo-4-iodo- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and iodine atoms allows for versatile chemical modifications and applications in various fields .

Properties

CAS No.

135990-00-0

Molecular Formula

C12H7Br2I

Molecular Weight

437.90 g/mol

IUPAC Name

1,3-dibromo-2-iodo-5-phenylbenzene

InChI

InChI=1S/C12H7Br2I/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H

InChI Key

KHSXOXKSILOGKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)I)Br

Origin of Product

United States

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